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Compound of Interest

Compound Name: BDP FL-PEGS5-acid

Cat. No.: B12283007

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-acid is a bright, green-fluorescent dye well-suited for labeling proteins,
antibodies, and other amine-containing biomolecules for analysis by flow cytometry. The
BODIPY™ FL (BDP FL) fluorophore offers several advantages, including a high extinction
coefficient, high fluorescence quantum yield, and a narrow emission spectrum, making it an
excellent choice for multicolor flow cytometry experiments.[1][2] The integrated polyethylene
glycol (PEG) spacer arm, composed of five repeating units, enhances the water solubility of the
molecule and provides a flexible linker that minimizes steric hindrance during conjugation and
subsequent antibody-antigen binding.[3][4]

These application notes provide detailed protocols for the conjugation of BDP FL-PEG5-acid to
a primary antibody and the subsequent use of the fluorescently labeled antibody for direct cell
staining in flow cytometry.

Product Information and Specifications

BDP FL-PEG5-acid is a versatile reagent for fluorescently labeling biomolecules. Its key
characteristics are summarized below.
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Property Value

CAS Number 2093197-98-7
Molecular Formula C27H40BF2N308
Molecular Weight 583.44 g/mol
Excitation Maximum (Aex) 503 nm

Emission Maximum (Aem) 509 nm

Extinction Coefficient ~80,000 cm~—iM—1
Fluorescence Quantum Yield ~0.9

Soluble in DMSO, DMF, DCM; low solubility in

Solubility )
water

Storage Store at -20°C, protected from light

Experimental Protocols
Protocol 1: Conjugation of BDP FL-PEGb5-acid to a
Primary Antibody

This protocol describes the covalent conjugation of the carboxylic acid group of BDP FL-PEG5-
acid to primary amine groups (e.g., lysine residues) on an antibody using 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

 BDP FL-PEG5-acid

Primary antibody (free of amine-containing buffers like Tris)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
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Quenching Buffer: 1 M Tris-HCI, pH 8.0

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Anhydrous Dimethylsulfoxide (DMSO)

Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

e Antibody Preparation:

o Dissolve or dialyze the antibody into PBS. The antibody solution should be free of any
amine-containing stabilizers or buffers.

o Adjust the antibody concentration to 1-2 mg/mL in PBS.

o BDP FL-PEGb5-acid Stock Solution:

o Prepare a 10 mM stock solution of BDP FL-PEG5-acid in anhydrous DMSO.

o Activation of BDP FL-PEG5-acid:

o In a microcentrifuge tube, combine the desired molar excess of BDP FL-PEG5-acid with
EDC and NHS in the Conjugation Buffer. A common starting point is a 5-10 fold molar
excess of the dye to the antibody.

o Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid
group of the dye.

e Conjugation Reaction:

o Add the activated BDP FL-PEG5-acid mixture to the prepared antibody solution.

o Incubate for 2 hours at room temperature, protected from light, with gentle mixing.

e Quenching the Reaction:

o Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
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o Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.

 Purification of the Conjugate:

o Remove unconjugated dye and byproducts by passing the reaction mixture through a
desalting column equilibrated with PBS.

o Collect the fractions containing the labeled antibody. The labeled antibody can be
identified by its color and by measuring absorbance at 280 nm (for protein) and ~503 nm
(for the dye).

o Determination of Degree of Labeling (DOL):

o The DOL (the average number of dye molecules per antibody) can be estimated by
measuring the absorbance of the purified conjugate at 280 nm and 503 nm and using the
following formula:

» DOL = (A_max x €_protein) / [(A_280 - (A_max x CF)) x £_dye]

» Where A_max is the absorbance at ~503 nm, A 280 is the absorbance at 280 nm,
€_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000
M-icm~1 for IgG), €_dye is the molar extinction coefficient of the dye at 503 nm
(~80,000 M~tcm~1), and CF is the correction factor for the dye's absorbance at 280 nm
(typically ~0.1 for BODIPY FL).

e Storage:

o Store the purified antibody conjugate at 4°C, protected from light. For long-term storage,
add a stabilizing protein like BSA and store at -20°C.
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Caption: Workflow for conjugating BDP FL-PEG5-acid to a primary antibody.

Protocol 2: Direct Inmunofluorescent Staining of Cells
for Flow Cytometry

This protocol describes the use of a BDP FL-PEG5-acid conjugated primary antibody for direct
staining of cell surface antigens.

Materials:

BDP FL-PEG5-acid conjugated primary antibody

Cells in suspension (e.g., peripheral blood mononuclear cells or cultured cells)

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

(Optional) Fc receptor blocking solution

(Optional) Viability dye (e.g., Propidium lodide, 7-AAD)

Flow cytometry tubes
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Procedure:
e Cell Preparation:
o Harvest cells and wash them once with cold PBS.

o Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 107
cells/mL.

o Aliquot 100 uL of the cell suspension (1 x 10 cells) into each flow cytometry tube.
e Fc Receptor Blocking (Optional but Recommended):

o To prevent non-specific binding of the antibody to Fc receptors, add an Fc blocking
reagent to the cell suspension.

o Incubate for 10-15 minutes at 4°C.
 Staining with BDP FL-PEG5-acid Conjugated Antibody:

o Add the optimal concentration of the BDP FL-PEG5-acid conjugated primary antibody to
the cells. The optimal concentration should be determined by titration for each new
antibody conjugate.

o Vortex gently to mix.
o Incubate for 20-30 minutes at 4°C, protected from light.
e Washing:
o Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
o Centrifuge at 300-400 x g for 5 minutes at 4°C.
o Decant the supernatant.
o Repeat the wash step.

e Resuspension:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12283007?utm_src=pdf-body
https://www.benchchem.com/product/b12283007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12283007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.

 Viability Staining (Optional):

o If a viability dye is to be used, add it to the cell suspension according to the manufacturer's
instructions.

e Flow Cytometric Analysis:

o Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for
excitation. The BDP FL signal is typically detected in the FITC or GFP channel (e.g., with a
530/30 nm bandpass filter).

o Ensure to include appropriate controls, such as unstained cells and single-color controls
for compensation in multicolor experiments.
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Caption: Experimental workflow for direct cell staining with a BDP-conjugated antibody.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Low fluorescent signal

- Insufficient antibody
concentration- Low degree of
labeling (DOL)- Low antigen

expression

- Titrate the antibody to
determine the optimal
concentration- Optimize the
conjugation reaction to
increase the DOL- Use a cell
line with higher antigen

expression

High background staining

- Non-specific antibody
binding- Insufficient washing-

Excess unbound dye

- Include an Fc block step-
Increase the number of wash
steps- Ensure the antibody

conjugate is properly purified

Cell clumping

- High cell concentration-

Presence of dead cells

- Reduce the cell
concentration- Include a
viability dye and gate on live

cells

Conclusion

BDP FL-PEG5-acid is a high-performance fluorescent dye that can be effectively conjugated to

antibodies for use in flow cytometry. Its bright fluorescence and the hydrophilicity imparted by

the PEG spacer make it an excellent choice for generating high-quality reagents for cellular

analysis. By following the detailed protocols provided, researchers can successfully label their

antibodies of interest and perform direct immunofluorescent staining for sensitive and specific

detection of cellular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: BDP FL-PEG5-acid for Flow
Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12283007#using-bdp-fl-peg5-acid-in-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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